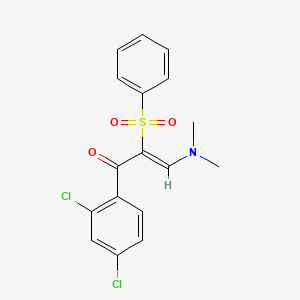

![molecular formula C8H14N2O B2845367 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone CAS No. 1422067-02-4](/img/structure/B2845367.png)

1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone is a chemical compound with the IUPAC name 1-(2,6-diazaspiro[3.4]octan-6-yl)ethan-1-one 2,2,2-trifluoroacetate . It has a molecular weight of 268.24 . The compound is stored at a temperature of 4 degrees Celsius and is in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2O.C2HF3O2/c1-7(11)10-3-2-8(6-10)4-9-5-8;3-2(4,5)1(6)7/h9H,2-6H2,1H3;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and formula.科学的研究の応用

Enantiodivergent Synthesis and Medicinal Chemistry Applications

Both (5R)- and (5S)-1,7-diazaspiro[4.4]nonan-6-ones have been obtained through a sequence of interrupted and completed stepwise (3 + 2) cycloadditions, showcasing the versatility of diazaspiro[3.4]octan derivatives in enantiodivergent synthesis. This process leverages an enantiopure catalytic ligand to generate multiple chiral centers with full regio- and diastereocontrol. Such compounds, owing to their rigid, densely substituted homochiral structures, hold promise in medicinal chemistry applications (Conde et al., 2015).

Antimicrobial and Anticancer Activities

A series of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones, including structures related to 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone, have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies have demonstrated significant antimicrobial effectiveness and potent anticancer activity against specific cancer cell lines, highlighting their potential as leads for therapeutic development (Verma et al., 2015).

Catalysis and Green Chemistry

The use of diazaspiro[3.4]octan derivatives in catalysis and green chemistry has also been reported. For instance, a new DABCO-based ionic liquid incorporating diazaspiro[3.4]octan framework was synthesized and employed as a reusable catalyst for the synthesis of biologically active compounds. This approach emphasizes the role of spirocyclic compounds in facilitating environmentally friendly chemical reactions with high efficiency and yield (Shirini et al., 2017).

Novel Scaffolds for Drug Discovery

The development of novel scaffolds for drug discovery is another significant application. 6-Azaspiro[4.3]alkanes, synthesized from related ketones including structures analogous to this compound, have been identified as innovative scaffolds for drug discovery. These compounds, generated through a key transformation involving electron-deficient exocyclic alkenes and N-benzylazomethine ylide, offer new avenues for the development of pharmacologically active molecules (Chalyk et al., 2017).

Safety and Hazards

The safety information for 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone includes several hazard statements: H315, H318, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 . The compound is labeled with the signal word “Danger” and the pictograms GHS05 and GHS07 .

特性

IUPAC Name |

1-(2,6-diazaspiro[3.4]octan-6-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-7(11)10-3-2-8(6-10)4-9-5-8/h9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMPOWXAPBHMBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(C1)CNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine](/img/structure/B2845285.png)

![9-(4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2845292.png)

![4-Amino-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2845294.png)

![[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2845295.png)

![N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-bromobenzenesulfonamide](/img/structure/B2845296.png)

![9-(2-chloro-6-fluorobenzyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2845300.png)

![7-[1-[(3,4-Dimethoxyphenyl)methyl]-4-methylpyrazol-3-yl]oxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2845302.png)

![3-[Cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B2845304.png)

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(2-ethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2845306.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2845307.png)